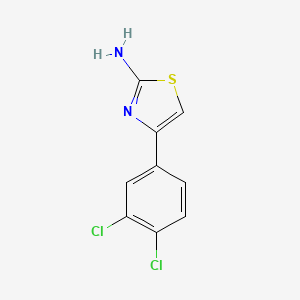

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antifungal and antitumor activities.

Biologische Aktivität

4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorophenyl group at the para position. Its molecular formula is , and it is characterized by specific functional groups that contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been shown to possess antibacterial and antifungal activities.

- Antibacterial Activity : Studies have demonstrated that compounds with halogen substitutions on the phenyl ring enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these activities often range from 32 to 42 μg/mL, showing promising results compared to standard antibiotics like streptomycin .

- Antifungal Activity : The compound also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger. Inhibition rates were reported between 58% and 66%, indicating a potential for therapeutic applications in fungal infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies.

- Cell Line Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of the dichlorophenyl group is believed to enhance its antiproliferative effects .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents such as chlorine is crucial for its potency .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT29 | 15.6 | Induction of apoptosis |

| Another Thiazole Derivative | Jurkat | 12.5 | Cell cycle arrest |

Anti-inflammatory Activity

Thiazole derivatives have also been recognized for their anti-inflammatory properties.

- 5-Lipoxygenase Inhibition : Some derivatives of thiazoles have shown direct inhibition of 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis. This suggests that this compound could be beneficial in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth and improved survival rates compared to control groups. These studies emphasize the potential for developing thiazole-based therapies for cancer treatment .

- Combination Therapies : Research has explored the use of thiazole derivatives in combination with other chemotherapeutic agents. The synergistic effects observed suggest enhanced therapeutic outcomes when combined with established cancer drugs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The thiazole ring structure of 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine contributes to its reactivity and biological properties. The presence of the dichlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets. This compound has been investigated for its potential as a scaffold in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

Key Features:

- Lipophilicity : Enhances interaction with biological membranes.

- Binding Affinity : Studies suggest that modifications on the aryl moiety significantly affect binding interactions and biological activity.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of this compound and its derivatives. Research indicates that thiazole derivatives exhibit significant antibacterial effects against various pathogens.

Case Studies:

- Antibacterial Screening : Compounds containing halogen substitutions (such as chlorine) have shown enhanced activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 2 to 32 µg/mL against standard strains and hospital isolates .

- Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation of methicillin-resistant Staphylococcus epidermidis, which is crucial for treating persistent infections .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Its derivatives have been screened for antiproliferative activity against various cancer cell lines.

Notable Findings:

- Selective Cytotoxicity : Certain synthesized derivatives exhibited selective cytotoxicity towards human glioblastoma U251 cells and melanoma WM793 cells while showing low toxicity to normal cells .

- Mechanisms of Action : The compounds were found to induce apoptosis in cancer cells through various mechanisms, suggesting their potential as anticancer agents .

Comparative Data Table

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-(3-Chlorophenyl)-1,3-thiazol-2-amine | Similar thiazole core; different halogen substitution | Moderate antibacterial activity | Lower lipophilicity |

| N-Allylthiazolium salts | Positively charged thiazole derivatives | Increased solubility in polar solvents | Enhanced bioavailability |

| 2-Amino-thiazoles | Varying substituents on the thiazole core | Broad range of biological activities | Diverse therapeutic potentials |

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAXMUSNRIUHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347166 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39893-80-6 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(3,4-dichlorophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.